molecular formula C10H12ClNO3 B2362014 2,3,4,5-Tetrahydro-1,4-benzoxazepine-9-carboxylic acid hydrochloride CAS No. 1055879-22-5

2,3,4,5-Tetrahydro-1,4-benzoxazepine-9-carboxylic acid hydrochloride

Cat. No.: B2362014
CAS No.: 1055879-22-5
M. Wt: 229.66
InChI Key: MNRQVSJCUNAEIA-UHFFFAOYSA-N
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Description

“2,3,4,5-Tetrahydro-1,4-benzoxazepine-9-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1055879-22-5 . It has a molecular weight of 229.66 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO3.ClH/c12-10(13)8-3-1-2-7-6-11-4-5-14-9(7)8;/h1-3,11H,4-6H2,(H,12,13);1H . This code provides a unique representation of the molecular structure.


Physical and Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 229.66 .

Scientific Research Applications

Hydrogen-bonded Assembly in Heterocyclic Chemistry

Research by Guerrero et al. (2014) delved into the hydrogen-bonded assembly in zero, one, two, and three dimensions of four benzazepine derivatives, including 2,3,4,5-Tetrahydro-1,4-benzoxazepine-9-carboxylic acid hydrochloride. This study highlighted the molecular interactions and structural frameworks of these compounds, offering insights into the potential applications in the design of novel heterocyclic compounds (Guerrero, Sanabria, Palma, Cobo, & Glidewell, 2014).

Development of Benzazepine Derivatives

Schenker and Druey (1963) focused on the synthesis of benzazepine derivatives, including 2,3,4,5-Tetrahydro-1,4-benzoxazepine, discussing the reaction pathways and steric limitations of ring closure. This work is pivotal in understanding the synthesis process of benzazepine derivatives, which are crucial in various chemical and pharmaceutical applications (Schenker & Druey, 1963).

Chemical Transformations and Synthesis Techniques

Voskressensky et al. (2013) explored the transformations of tetrahydro-1,4-benzoxazepines under the action of alkynes, shedding light on the cleavage and ring expansion reactions. These findings are significant in the context of organic synthesis and the development of new heterocyclic compounds (Voskressensky, Akbulatov, Borisova, Kulikova, Listratova, Sorokina, & Varlamov, 2013).

Innovative Approaches in Heterocyclic Synthesis

Guerrero et al. (2020) reported an efficient approach to synthesize tetrahydro-1H-benzo[b]azepine-2-carboxylic acids, demonstrating the versatility of benzazepine derivatives in synthesizing complex heterocyclic structures. This research offers a pathway for the development of novel compounds with potential pharmaceutical applications (Guerrero, Ramírez, Sanabria, Acosta, Cobo, Nogueras, & Palma, 2020).

Spectroscopic Characterization and Structural Analysis

In another study by Guerrero et al. (2019), the focus was on the spectroscopic characterization and molecular structures of tetrahydro-1-benzazepines. This research is crucial for understanding the chemical properties and potential applications of these compounds in various scientific fields (Guerrero, Ramírez, Palma, Cobo, & Glidewell, 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c12-10(13)8-3-1-2-7-6-11-4-5-14-9(7)8;/h1-3,11H,4-6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRQVSJCUNAEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=CC=C2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(tert-Butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid (110 mg, 0.375 mmol), ethyl acetate (1 ml) and 4N hydrogen chloride-ethyl acetate solution (2 ml) were stirred at room temperature for 1 hr, and the solvent was evaporated under reduced pressure. The residue was recrystallized from a mixed solvent of methanol and ether to give the desired product (72.0 mg, 83.6%) as a solid.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
83.6%

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